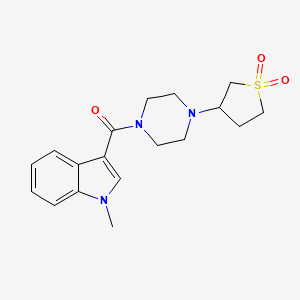![molecular formula C18H19ClN6O2 B12174527 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12174527.png)
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a triazole ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The triazole ring is then introduced via a cycloaddition reaction involving azides and alkynes. The final step involves the coupling of the chlorophenyl group to the pyridazinone-triazole intermediate using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide shares structural similarities with other pyridazinone and triazole derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H19ClN6O2 |
|---|---|
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H19ClN6O2/c1-11(2)9-15-20-18(23-22-15)21-16(26)10-25-17(27)8-7-14(24-25)12-5-3-4-6-13(12)19/h3-8,11H,9-10H2,1-2H3,(H2,20,21,22,23,26) |
Clave InChI |
CRPBQIGZJWLMIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B12174454.png)


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12174476.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12174493.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide](/img/structure/B12174499.png)
![N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12174510.png)
![1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12174513.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B12174518.png)
![6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12174525.png)
![N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B12174530.png)

![1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12174538.png)
